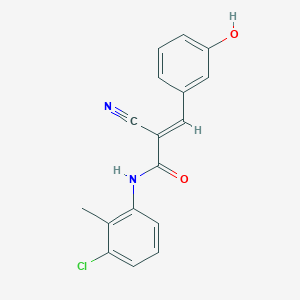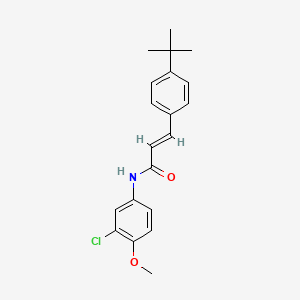
3-(3,4-dimethoxyphenyl)-5-(2,4-dimethylphenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-dimethoxyphenyl)-5-(2,4-dimethylphenyl)-1,2,4-oxadiazole, also known as DMDO, is a heterocyclic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. DMDO has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments.
作用機序
The mechanism of action of 3-(3,4-dimethoxyphenyl)-5-(2,4-dimethylphenyl)-1,2,4-oxadiazole is not well understood. However, studies have suggested that this compound may exhibit its biological activities by inhibiting the activity of enzymes involved in various biological processes, such as DNA replication and cell division.
Biochemical and Physiological Effects:
This compound has been found to exhibit antimicrobial, antitumor, and anti-inflammatory activities. This compound has also been found to exhibit cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, this compound has been found to exhibit antioxidant activity and has been suggested to have potential applications in the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
3-(3,4-dimethoxyphenyl)-5-(2,4-dimethylphenyl)-1,2,4-oxadiazole has several advantages for laboratory experiments, including its ease of synthesis, high purity, and stability. However, this compound also has some limitations, including its low solubility in water and some organic solvents, which may limit its use in certain experiments.
将来の方向性
3-(3,4-dimethoxyphenyl)-5-(2,4-dimethylphenyl)-1,2,4-oxadiazole has several potential future directions for research, including its use as a building block for the synthesis of other compounds with potential applications in material science and organic electronics. This compound also has potential applications in the development of new antimicrobial, antitumor, and anti-inflammatory agents. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential applications in the treatment of oxidative stress-related diseases.
合成法
3-(3,4-dimethoxyphenyl)-5-(2,4-dimethylphenyl)-1,2,4-oxadiazole can be synthesized using different methods, including the reaction of 3,4-dimethoxybenzohydrazide with 2,4-dimethylbenzoyl chloride in the presence of triethylamine and acetic anhydride. The reaction yields this compound as a white solid with a melting point of 209-211°C. Other methods include the reaction of 3,4-dimethoxyphenylhydrazine with 2,4-dimethylbenzoyl isothiocyanate in the presence of triethylamine and the reaction of 3,4-dimethoxybenzohydrazide with 2,4-dimethylbenzoyl isothiocyanate in the presence of triethylamine.
科学的研究の応用
3-(3,4-dimethoxyphenyl)-5-(2,4-dimethylphenyl)-1,2,4-oxadiazole has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. This compound has been found to exhibit antimicrobial, antitumor, and anti-inflammatory activities. This compound has also been used as a building block for the synthesis of other compounds with potential applications in material science and organic electronics.
特性
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-(2,4-dimethylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-11-5-7-14(12(2)9-11)18-19-17(20-23-18)13-6-8-15(21-3)16(10-13)22-4/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPMRYDEWRYFPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC(=NO2)C3=CC(=C(C=C3)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]methyl}-2,4,6-trimethylphenyl)ethanone](/img/structure/B5797216.png)
![3-[(4-tert-butylphenyl)thio]-1-benzothiophene 1,1-dioxide](/img/structure/B5797228.png)
![1-[2-(3-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5797236.png)

![N'-(3-methoxyphenyl)-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5797245.png)
![N'-[(3,3-dimethylbutanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5797253.png)
![7-ethyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol](/img/structure/B5797256.png)

![2-({4-[(cyclopropylcarbonyl)amino]benzoyl}amino)benzoic acid](/img/structure/B5797265.png)
![2-methyl-4-(2-phenylethyl)-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B5797277.png)

![4-[(4-chloro-3-nitrophenyl)amino]-4-oxobutanoic acid](/img/structure/B5797299.png)

![2-{[(3-nitrophenoxy)acetyl]amino}benzoic acid](/img/structure/B5797315.png)